molecular formula C10H10ClN3O B1627028 1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine CAS No. 915921-14-1

1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine

Cat. No. B1627028
M. Wt: 223.66 g/mol
InChI Key: HNDBFFBSXOAWPV-UHFFFAOYSA-N
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Description

This compound is a derivative of 1-(4-Chlorophenyl)ethylamine , which is used as a substrate in palladium catalysts and as a chiral reagent .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as synthetic cathinones and quinoline derivatives have been synthesized through various methods .


Molecular Structure Analysis

The molecular structure of a similar compound, 1-(4-Chlorophenyl)ethanamine, has been analyzed and is available as a 2D Mol file or a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, ®-1-(4-Chlorophenyl)ethylamine, have been documented .

Safety And Hazards

Safety data sheets for similar compounds indicate that they can be harmful if swallowed or inhaled, and may cause skin and eye irritation .

Future Directions

While specific future directions for this compound were not found, similar compounds have been used in research and development .

properties

IUPAC Name

1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c1-6(12)10-13-9(14-15-10)7-2-4-8(11)5-3-7/h2-6H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDBFFBSXOAWPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589721
Record name 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine

CAS RN

915921-14-1
Record name 3-(4-Chlorophenyl)-α-methyl-1,2,4-oxadiazole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915921-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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